cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
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Overview
Description
cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxycarbonyl group. The carboxylic acid functionality is usually introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cis-1-[(benzyloxy)carbonyl]-4-([(tert-butoxy)carbonyl]amino)pyrrolidine-3-carboxylic acid
- Cis-1-[(benzyloxy)carbonyl]-5-([(tert-butoxy)carbonyl]amino]pyrrolidine-3-carboxylic acid
Uniqueness
cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChI Key |
HDSNVAURSXRRHB-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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